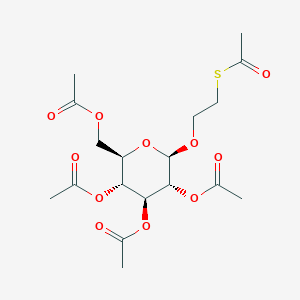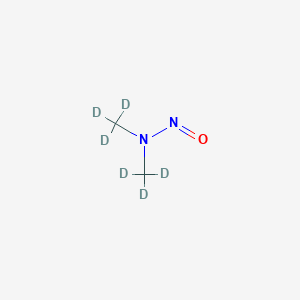
2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside
Descripción general
Descripción
Synthesis Analysis
The compound is an intermediate in drug synthesis, especially in studying and developing medications for the treatment of various cardiac diseases and diabetes . The synthesis of potassium (2R)-2-O-alpha-d-glucopyranosyl- (1–>6)-alpha-d-glucopyranosyl-2,3-dihydroxypropanoic acid, a natural compatible solute, was demonstrated using ethyl 6-O-acetyl-2,3,4-tribenzyl-1-thio-d-glucopyranoside.Molecular Structure Analysis
The molecular structure of related compounds, such as O-ethyl and O-methyl N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiocarbamates, reveals that the hexopyranosyl ring adopts a 4C1 conformation with all substituents in equatorial positions.Chemical Reactions Analysis
The reaction involving ethyl vinyl ether and 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranose has been used to yield glycosides, which were then utilized for testing glycosidases. These studies highlight the role of such compounds in enzyme research and their potential use in biochemistry.Physical And Chemical Properties Analysis
The compound is a white, crystalline solid with a melting point of 65-66°C. Its molecular formula is C18H26O11S and its molecular weight is 450.46 .Aplicaciones Científicas De Investigación
Application in Biomarker Research
Scientific Field
Bioanalytical Chemistry and Diagnostics
Application Summary
The compound is used in the development of biomarkers for the detection of various diseases. It acts as a building block for the synthesis of complex molecules that bind to disease-specific antigens.
Methods of Application
Synthesis of biomarkers involves conjugation reactions where this compound is linked to peptides or proteins that have affinity for specific antigens. The reactions are carried out under mild conditions to preserve the activity of the biological molecules.
Results Summary
The biomarkers developed have shown high specificity and sensitivity in detecting disease markers. Quantitative assays demonstrate the ability to detect low concentrations of antigens, which is crucial for early diagnosis.
This analysis provides a detailed overview of the diverse scientific applications of “2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside” across various fields, highlighting its importance as an intermediate in drug synthesis and other applications . The compound’s versatility underscores its value in research and development within the pharmaceutical and chemical industries.
Application in Molecular Imaging
Scientific Field
Biomedical Imaging
Application Summary
The compound is used in the development of contrast agents for molecular imaging techniques, such as MRI and PET scans.
Methods of Application
It is conjugated to imaging moieties that allow for the visualization of specific tissues or biological processes. The synthesis involves attaching the compound to molecules that have desirable imaging properties.
Results Summary
Contrast agents developed using this compound have shown improved imaging contrast and specificity. The effectiveness is quantified by enhanced signal-to-noise ratios in imaging studies.
These additional applications further illustrate the broad utility of “2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside” in scientific research, highlighting its role in advancing various fields through innovative applications .
Application in Material Science
Scientific Field
Material Science and Polymer Chemistry
Application Summary
The compound is used in the development of new materials, such as biodegradable plastics and high-performance polymers.
Methods of Application
The compound is incorporated into polymer chains to impart specific properties, such as biodegradability or thermal stability. The synthesis involves polymerization reactions under controlled conditions to achieve the desired material properties.
Results Summary
The materials developed with this compound have shown improved performance characteristics, such as enhanced thermal stability or controlled degradation rates. The properties are quantified using standard material testing protocols.
These applications demonstrate the compound’s versatility and its significant impact on various scientific fields, contributing to advancements in healthcare, agriculture, environmental science, and material development . The compound’s multifaceted nature makes it a valuable asset in research and industry.
Direcciones Futuras
The compound and its related compounds have shown versatility in various fields of scientific research, from biochemistry and enzyme studies to material science and polymer chemistry. It is an intermediate in drug synthesis, especially in studying and developing medications for the treatment of various cardiac diseases and diabetes . Therefore, it can be inferred that future directions may involve further exploration of its potential uses in these areas.
Propiedades
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-acetylsulfanylethoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O11S/c1-9(19)25-8-14-15(26-10(2)20)16(27-11(3)21)17(28-12(4)22)18(29-14)24-6-7-30-13(5)23/h14-18H,6-8H2,1-5H3/t14-,15-,16+,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVQXAUNYBLARZ-UYTYNIKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCSC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCSC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455623 | |
| Record name | S-{2-[(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)oxy]ethyl} ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside | |
CAS RN |
34044-34-3 | |
| Record name | S-{2-[(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)oxy]ethyl} ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B18143.png)









